1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the formation of the imidazo[1,2-a]pyridine core through condensation reactions, followed by functionalization at specific positions . Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like bromine or alkyl halides. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Compared to other imidazo[1,2-a]pyridine derivatives, 1-[2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its specific functional groups and structural configuration. Similar compounds include:
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- Indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-ones .
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C20H20BrN3O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1-[[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H20BrN3O2/c21-16-6-4-14(5-7-16)19-17(24-10-2-1-3-18(24)22-19)13-23-11-8-15(9-12-23)20(25)26/h1-7,10,15H,8-9,11-13H2,(H,25,26) |
InChI Key |
CKLWYHYFGBNJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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